9-Anthraldehyde oxime
Overview
Description
9-Anthraldehyde oxime is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it a valuable tool in various chemical reactions and applications. The oxime functional group, characterized by the presence of a nitrogen-oxygen double bond, imparts distinct reactivity to the molecule, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenecarboxaldehyde, oxime typically involves the reaction of 9-anthracenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature, resulting in the formation of the oxime derivative .
Industrial Production Methods: While specific industrial production methods for 9-anthracenecarboxaldehyde, oxime are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Anthraldehyde oxime undergoes various chemical reactions, including:
Oxidation: Conversion to nitrile oxides using oxidizing agents like N-chlorosuccinimide (NCS) in basic conditions.
Reduction: Reduction to corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Formation of isoxazoles and other heterocycles through cycloaddition reactions.
Common Reagents and Conditions:
Oxidation: NCS in dichloromethane (DCM) with a base.
Reduction: LiAlH4 in anhydrous ether.
Cycloaddition: Various dipolarophiles in the presence of catalysts.
Major Products:
- Nitrile oxides
- Amines
- Isoxazoles and related heterocycles
Scientific Research Applications
9-Anthraldehyde oxime has a wide range of applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and fluorescent tags .
- Biology: Potential applications in the development of bioactive compounds and probes for biological imaging .
- Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds .
- Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 9-anthracenecarboxaldehyde, oxime is primarily based on its ability to undergo various chemical transformations. The oxime group can participate in nucleophilic addition, cycloaddition, and other reactions, leading to the formation of diverse products. These reactions often involve the formation of intermediates such as nitrile oxides, which can further react with other molecules to form complex structures .
Comparison with Similar Compounds
- 9-Anthracenecarboxaldehyde
- Anthracene-9-carbaldehyde
- Anthracene-9-carboxylic acid
Comparison: 9-Anthraldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity compared to its parent compounds. While 9-anthracenecarboxaldehyde and anthracene-9-carbaldehyde are primarily used as intermediates in organic synthesis, the oxime derivative offers additional versatility in forming nitrile oxides and other reactive intermediates .
Properties
IUPAC Name |
N-(anthracen-9-ylmethylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGMTCSSRBPNOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066294 | |
Record name | 9-Anthracenecarboxaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18004-57-4 | |
Record name | 9-Anthracenecarboxaldehyde, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18004-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Anthracenecarboxaldehyde, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018004574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Anthracenecarboxaldehyde, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Anthracenecarboxaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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